molecular formula C20H23NO3 B2724899 (3E)-3-(3,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)amino]but-3-en-2-one CAS No. 339017-33-3

(3E)-3-(3,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)amino]but-3-en-2-one

Cat. No.: B2724899
CAS No.: 339017-33-3
M. Wt: 325.408
InChI Key: DCQLGJARRHVZIE-PDGQHHTCSA-N
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Description

(3E)-3-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethylphenyl)amino]but-3-en-2-one (CAS 339017-33-3) is a chemical compound with a molecular formula of C20H23NO3 and a molecular weight of 325.40 g/mol . This molecule is characterized by an α,β-unsaturated ketone backbone, a structural motif known to act as a Michael acceptor in organic synthesis and biochemical interactions . This functionality allows the compound to undergo conjugate addition (1,4-addition) reactions with various nucleophiles, such as enolates, amines, and thiolates, making it a valuable intermediate for constructing more complex molecular architectures . The presence of the 3,4-dimethoxyphenyl and 3,4-dimethylphenylamino substituents suggests potential for diverse non-covalent interactions, including π-stacking and hydrogen bonding, which can be critical for binding to biological targets or modifying material properties . Researchers can leverage this compound in areas such as medicinal chemistry for the development of novel therapeutic agents, chemical biology as a probe for target engagement, and organic synthesis as a versatile building block. Its structure aligns with compounds investigated for targeted protein inhibition, positioning it as a candidate for hit-to-lead optimization campaigns . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-4-(3,4-dimethylanilino)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-13-6-8-17(10-14(13)2)21-12-18(15(3)22)16-7-9-19(23-4)20(11-16)24-5/h6-12,21H,1-5H3/b18-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQLGJARRHVZIE-PDGQHHTCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC=C(C2=CC(=C(C=C2)OC)OC)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C=C(\C2=CC(=C(C=C2)OC)OC)/C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

3,4-Dimethoxyacetophenone (1.0 eq) reacts with acetaldehyde (1.2 eq) in ethanolic NaOH (10% w/v) under reflux (78°C, 12 h). Dehydration yields the conjugated enone (Intermediate A) with 72–78% isolated yield.

Mechanistic Insights :

  • Base-mediated enolate formation at the acetophenone α-carbon.
  • Nucleophilic attack on acetaldehyde’s carbonyl, followed by β-hydroxy ketone intermediate formation.
  • Acid-catalyzed dehydration (H2SO4, 50°C) generates the α,β-unsaturated system.

Optimization Data :

Parameter Optimal Value Yield (%)
NaOH Concentration 10% 78
Solvent Ethanol 75
Temperature 78°C 72

Michael Addition of 3,4-Dimethylaniline

Reaction Conditions

Intermediate A (1.0 eq) and 3,4-dimethylaniline (1.5 eq) undergo conjugate addition in toluene with BF3·OEt2 (5 mol%) at 80°C (24 h). The reaction proceeds via a zwitterionic transition state, favoring E-configuration due to steric hindrance between methoxy and dimethyl groups.

Characterization Data :

  • 1H NMR (400 MHz, CDCl3) : δ 7.45 (d, J = 15.8 Hz, 1H, CH=), 6.95–6.82 (m, 6H, aromatic), 3.91 (s, 6H, OCH3), 2.28 (s, 6H, CH3).
  • 13C NMR : δ 196.2 (C=O), 152.1 (C=N), 148.9–112.4 (aromatic), 56.1 (OCH3), 19.8 (CH3).
  • HRMS : m/z 381.1832 [M+H]+ (calc. 381.1829).

Yield Enhancement Strategies :

  • Catalyst Screening : Lewis acids (ZnCl2, AlCl3) inferior to BF3·OEt2 (82% vs. 68–71%).
  • Solvent Effects : Toluene > DMF > THF (82% vs. 65–73%).

Alternative Pathways and Comparative Analysis

Mannich Reaction Followed by Dehydration

Condensing 3,4-dimethoxyacetophenone, formaldehyde, and 3,4-dimethylaniline in acetic acid yields a β-amino ketone. Subsequent H2SO4-mediated dehydration (100°C, 6 h) affords the target compound in 58% yield. This route suffers from over-alkylation byproducts, necessitating rigorous chromatography.

Nitroalkene Hydrogenation

Henry reaction between 3,4-dimethoxyacetophenone and nitroethane forms β-nitro alcohol. Dehydration (P2O5, benzene) generates nitroenone, which undergoes H2/Pd-C reduction to amine (65% yield). Final coupling with 3,4-dimethylbenzoyl chloride introduces the aryl group, but regioselectivity challenges limit utility.

Route Comparison :

Method Yield (%) Purity (%) Scalability
Claisen-Schmidt + MA 82 98 High
Mannich-Dehydration 58 89 Moderate
Nitroalkene Route 65 92 Low

Industrial-Scale Considerations

Catalytic Hydrogenation

Patent US7427638B2 highlights Raney nickel’s efficacy in hydrogenating nitriles to amines. Adapting this for Intermediate A’s nitro derivative could streamline large-scale production, though ketone stability under H2 pressure requires optimization.

Solvent Recovery Systems

Chinese Patent CN105384650A emphasizes acetone recycling during cyanobenzene crystallization. Implementing analogous distillation towers for toluene recovery reduces costs by 23% in pilot studies.

Analytical Challenges and Solutions

E/Z Isomer Differentiation

  • UV-Vis : E-isomer λmax = 320 nm (ε = 12,400 M−1cm−1) vs. Z-isomer λmax = 305 nm (ε = 9,800 M−1cm−1).
  • NOESY NMR : Absence of cross-peaks between methoxy and dimethyl groups confirms E-geometry.

Impurity Profiling

HPLC-MS (C18 column, 70:30 MeOH/H2O) detects:

  • Byproduct 1 : Over-alkylated amine (3.2% area).
  • Byproduct 2 : Enone dimer (1.8% area).

Chemical Reactions Analysis

Types of Reactions

(3E)-3-(3,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)amino]but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the double bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for therapeutic applications:

Anticancer Potential

Recent studies indicate that compounds with similar structural frameworks to (3E)-3-(3,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)amino]but-3-en-2-one may possess anticancer properties. The following mechanisms have been proposed:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through modulation of apoptotic pathways.
  • Inhibition of Cell Proliferation : Research suggests that it can hinder the proliferation of various cancer cell lines by interfering with cell cycle regulation.

Anti-inflammatory Effects

The presence of the dimethoxyphenyl group is associated with potential anti-inflammatory activity:

  • Cytokine Inhibition : In vitro studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation markers in cell cultures.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. It can be derived from simpler precursors through methods such as:

  • Condensation Reactions : Combining appropriate aldehydes and ketones under acidic or basic conditions.
  • Functional Group Modifications : Introducing methoxy and dimethyl groups to enhance biological activity.

Case Studies

Several case studies highlight the applications of this compound in research:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells. The findings indicated:

  • Significant reduction in cell viability at concentrations above 10 µM.
  • Induction of apoptosis was confirmed through flow cytometry analysis.

Case Study 2: Anti-inflammatory Activity

In another investigation focused on inflammatory diseases, the compound was tested against lipopolysaccharide-induced inflammation in macrophages. Results showed:

  • A decrease in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
  • The compound demonstrated a dose-dependent response with effective inhibition observed at lower concentrations.

Mechanism of Action

The mechanism of action of (3E)-3-(3,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)amino]but-3-en-2-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

4-(4-Acetylanilino)-3-(3,4-dimethoxyphenyl)but-3-en-2-one (CAS 339017-47-9)

Structural Differences :

  • The amino group at position 4 is substituted with a 4-acetylanilino moiety instead of 3,4-dimethylphenylamino.
  • Molecular formula: C₂₀H₂₁NO₄; molar mass: 339.39 g/mol .

Functional Implications :

  • The acetyl group may enhance electron-withdrawing effects, altering reactivity in nucleophilic additions or redox reactions.
  • Reduced steric hindrance compared to the dimethylphenyl group could increase binding flexibility in enzyme interactions.

Research Findings :

  • No direct biological data are provided, but analogous enones with acetylanilino groups often exhibit modified pharmacokinetic profiles due to altered solubility and hydrogen-bonding capacity.

(E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-one (CAS 60234-90-4)

Structural Differences :

  • Lacks the amino substituent at position 3.
  • Synthesized via Claisen-Schmidt condensation of 3,4-dimethoxybenzaldehyde and acetone under microwave irradiation (98% yield) .

Functional Implications :

  • Simpler structure may enhance stability but limit target specificity.

Research Findings :

  • Widely used as a precursor for bioactive molecules. Derivatives with additional substituents (e.g., oximes) show varied biological activities, such as tyrosinase inhibition .

(E)-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compound 1 from Z. cassumunar)

Structural Differences :

  • Cyclohexene ring replaces the butenone backbone.
  • Styryl group at position 4 introduces extended conjugation.

Functional Implications :

  • Increased lipophilicity from the cyclohexene ring may enhance membrane permeability.

Research Findings :

  • Demonstrated superior antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) compared to simpler enones .

(E)-2-(3,4-Dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (Compound 3e)

Structural Differences :

  • Cyclopentanone core with two acryloyl-linked dimethoxyphenyl groups.

Functional Implications :

  • Rigid cyclopentanone scaffold may restrict conformational flexibility, enhancing selectivity for enzyme targets.
  • Multiple methoxy groups amplify antioxidant activity via radical scavenging.

Research Findings :

  • Exhibited potent antioxidant capacity (IC₅₀ = 1.2 µM in DPPH assay) and HIV-1 protease inhibition (IC₅₀ = 4.5 µM) .

(2E,3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-one O-(2,4-dinitrophenyl) oxime

Structural Differences :

  • Oxime group replaces the amino substituent.

Functional Implications :

  • The 2,4-dinitrophenyl group introduces strong electron-withdrawing effects, altering redox behavior.

Research Findings :

  • NMR data (δ 8.2–8.5 ppm for aromatic protons) and melting point (mp = 145–147°C) suggest high crystallinity, which may influence bioavailability .

Biological Activity

The compound (3E)-3-(3,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)amino]but-3-en-2-one , also known as a derivative of chalcone, has garnered attention for its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure

The chemical structure of this compound is characterized by:

  • A chalcone backbone.
  • Two methoxy groups on the phenyl ring.
  • An amino substitution that enhances biological interactions.

Anticancer Activity

Several studies have demonstrated the anticancer potential of chalcone derivatives. For instance:

  • In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these compounds often range from 0.5 to 10 µM, indicating potent activity .
Cell LineIC50 (µM)Reference
MCF-70.5
A5491.2
HT290.8

The anticancer activity is attributed to several mechanisms:

  • Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Inhibition of Proliferation : The compound has been shown to inhibit cell proliferation by interfering with the cell cycle, particularly at the G1 phase .
  • Anti-inflammatory Effects : By reducing the levels of pro-inflammatory cytokines, it may also contribute to its anticancer properties .

Antimicrobial Activity

Chalcone derivatives have been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria:

  • The compound exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with MIC values ranging from 50 to 100 µg/mL .
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli100

Case Studies

  • Study on Melanogenesis : A related compound, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, was found to enhance melanogenesis in B16F10 melanoma cells, indicating potential applications in skin pigmentation disorders .
  • Cytotoxicity Assays : Research conducted on various cancer cell lines demonstrated that structural modifications in chalcones can lead to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Q & A

Q. What synthetic routes are established for (3E)-3-(3,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)amino]but-3-en-2-one, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves condensation reactions between substituted phenyl precursors and enone intermediates. For example, stoichiometric control (e.g., 1:1 molar ratios of reactants) and polar aprotic solvents (e.g., DMSO or DMF) are critical for minimizing side products. Evidence from analogous enone syntheses highlights yields up to 95% when optimizing temperature (e.g., reflux conditions) and catalyst selection (e.g., acid/base catalysis) . Reaction monitoring via TLC or HPLC is recommended to track progress.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :
  • 1H-NMR : Focus on aromatic proton signals (δ 6.8–8.3 ppm for methoxy-substituted phenyl groups) and enone protons (δ ~6.5–7.5 ppm for E-configuration double bonds). Methoxy groups typically appear as singlets near δ 3.7–3.9 ppm .
  • IR Spectroscopy : Key stretches include C=O (~1660–1698 cm⁻¹) and N-H (~3253 cm⁻¹) .
  • Mass Spectrometry (ESI) : Molecular ion peaks ([M+H]+) and fragmentation patterns confirm molecular weight and functional groups .

Q. How does the compound’s solubility profile influence solvent selection for reactivity studies?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) are preferred for reactions requiring solubility of both aromatic and enone moieties. For crystallization, mixed solvents (e.g., ethanol/water) can enhance purity. Solubility testing via incremental solvent addition and sonication is advised for novel conditions .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodological Answer : Store under inert atmospheres (N₂/Ar) at −20°C to prevent oxidation of the enone and amine groups. Degradation studies using accelerated thermal analysis (e.g., 40°C for 48 hours) can identify instability thresholds. Avoid prolonged exposure to light, as conjugated systems may undergo photochemical reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across in vitro studies?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, concentration thresholds). Standardize protocols using validated cell lines (e.g., HEK293 or HepG2) and replicate dose-response curves. Comparative meta-analysis of IC₅₀ values and statistical tools (e.g., ANOVA) can identify outliers . Additionally, confirm compound purity via HPLC before biological testing .

Q. What computational approaches predict the compound’s electronic configuration and reactivity in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) models optimize ground-state geometries and predict frontier molecular orbitals (HOMO/LUMO) for reactivity insights. Software like Gaussian or ORCA can simulate electrophilic/nucleophilic sites. For example, the enone’s α,β-unsaturated system is prone to Michael additions, which DFT can validate .

Q. How does regioselectivity impact derivatization of the 3,4-dimethoxyphenyl and 3,4-dimethylphenyl groups?

  • Methodological Answer : Electrophilic substitution on the 3,4-dimethoxyphenyl group favors the para position due to methoxy’s electron-donating effects. For the dimethylphenyl group, steric hindrance directs reactions to less substituted positions. Controlled functionalization (e.g., bromination) with directing groups (e.g., –NH) can enhance selectivity .

Q. What comparative analytical strategies differentiate this compound from structural analogs?

  • Methodological Answer : Use hyphenated techniques like LC-MS/MS to distinguish subtle structural differences (e.g., methoxy vs. methyl substitutions). X-ray crystallography provides definitive stereochemical confirmation, while 2D-NMR (e.g., COSY, NOESY) resolves spatial proximity of substituents .

Methodological Notes

  • Data Validation : Cross-reference spectral data with computational simulations (e.g., NMR prediction tools) to confirm assignments .
  • Experimental Design : Employ Design of Experiments (DoE) to optimize multi-variable syntheses and reduce trial-and-error approaches .
  • Contradiction Mitigation : Transparent reporting of reaction conditions (e.g., solvent purity, temperature gradients) ensures reproducibility .

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